7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Description
7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Properties
IUPAC Name |
7-(2-methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-16-18(17-6-3-4-7-19(17)26-16)14-22-11-9-21(15-22)8-5-10-23(20(21)24)12-13-25-2/h3-4,6-7H,5,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYNDKHAPKPSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)CN3CCC4(C3)CCCN(C4=O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzothiophene Moiety: The synthesis begins with the preparation of the 2-methyl-1-benzothiophene core. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Spirocyclic Structure: The spirocyclic structure is introduced by reacting the benzothiophene derivative with a suitable diamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol
Substitution: Sodium hydride, alkyl halides, dimethylformamide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Ethoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
- 7-(2-Methoxyethyl)-2-[(2-phenyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
- 7-(2-Methoxyethyl)-2-[(2-methyl-1-thiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Uniqueness
The uniqueness of 7-(2-Methoxyethyl)-2-[(2-methyl-1-benzothiophen-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one lies in its specific spirocyclic structure and the presence of the benzothiophene moiety. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
